molecular formula C16H19NO3 B14001461 Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate CAS No. 5348-98-1

Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate

Cat. No.: B14001461
CAS No.: 5348-98-1
M. Wt: 273.33 g/mol
InChI Key: LQSVKENMAXZZIF-UHFFFAOYSA-N
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Description

Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate is a chemical compound known for its unique structure and properties It is an ester derivative of benzoic acid and contains a cyclohexanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate typically involves a multi-step process. One common method includes the condensation reaction between ethyl 4-aminobenzoate and 2-oxocyclohexanone. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to optimize reaction time and efficiency. The use of advanced reactors and automation can help in scaling up the production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ester and amino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A related compound with similar structural features.

    Ethyl 4-hydroxybenzoate: Another ester derivative of benzoic acid.

    Ethyl 4-methoxybenzoate: A compound with a methoxy group instead of an amino group.

Uniqueness

Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate is unique due to the presence of the cyclohexanone moiety, which imparts distinct chemical and biological properties

Biological Activity

Ethyl 4-{[(E)-(2-oxocyclohexyl)methylidene]amino}benzoate is an organic compound with the molecular formula C16_{16}H19_{19}NO3_3 and a molecular weight of approximately 273.33 g/mol. Its unique structural features, including an ethyl ester group, an amino group, and a cyclohexyl moiety, suggest potential biological activities that merit exploration in medicinal chemistry and organic synthesis.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While specific studies on this compound may be limited, the following sections summarize relevant findings related to its biological activity.

Antimicrobial Activity

This compound shares structural similarities with other compounds known for their antimicrobial effects. For example:

Compound Name Structure Notable Properties
Ethyl 4-(methylphenylamino)methyleneaminobenzoateC17_{17}H18_{18}N2_2O2_2Exhibits strong antimicrobial activity
Ethyl 4-(nitrophenyl)methyleneaminobenzoateC16_{16}H14_{14}N2_2O4_4Known for anti-inflammatory effects
Ethyl 4-(phenylmethylidene)aminobenzoateC16_{16}H17_{17}N1_1O2_2Used as an intermediate in pharmaceutical synthesis

The presence of the amino group in this compound enhances its potential as an antimicrobial agent by facilitating interactions with microbial targets.

Anti-inflammatory Properties

Compounds with similar functional groups have been documented to exhibit anti-inflammatory effects. The cyclohexane ring and methylidene functionality may contribute to the modulation of inflammatory pathways, potentially making this compound a candidate for further investigation in inflammation-related conditions.

Anticancer Potential

The structural characteristics of this compound suggest possible anticancer properties. Compounds that inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation, have shown promise in cancer therapy. Although specific studies on this compound are scarce, its design aligns with known CDK inhibitors that target cancerous cells.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions. The complexity of its synthesis reflects its potential utility in developing more complex molecules in medicinal chemistry. The following steps typically characterize its synthesis:

  • Formation of the cyclohexanone derivative.
  • Reaction with ethyl ester and amine components.
  • Purification through recrystallization or chromatography.

Future Research Directions

Future studies should focus on:

  • In Vivo Testing : Evaluating the pharmacokinetics and dynamics of this compound in animal models.
  • Mechanistic Studies : Investigating the molecular mechanisms underlying its biological activities.
  • Formulation Development : Exploring drug formulation strategies to enhance bioavailability and therapeutic efficacy.

Properties

CAS No.

5348-98-1

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

ethyl 4-[(2-oxocyclohexyl)methylideneamino]benzoate

InChI

InChI=1S/C16H19NO3/c1-2-20-16(19)12-7-9-14(10-8-12)17-11-13-5-3-4-6-15(13)18/h7-11,13H,2-6H2,1H3

InChI Key

LQSVKENMAXZZIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2CCCCC2=O

Origin of Product

United States

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